molecular formula C16H17N3O3 B2355794 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-3-carboxamide CAS No. 1207005-08-0

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2355794
CAS No.: 1207005-08-0
M. Wt: 299.33
InChI Key: VNRPMUFKKLPHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Characterization

One area of research involves the development of synthetic methods and characterization of new compounds. For instance, a study by Zaki, Radwan, and El-Dean (2017) discusses a convenient synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. This research is significant for exploring pharmacological activities of these molecules, which might include compounds with similar structures to the one (Zaki, Radwan, & El-Dean, 2017).

Cytotoxic Activity

Research into the cytotoxic activities of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures has shown promising results. Deady et al. (2000) found that certain positions of the carboxamide side chains significantly influence cytotoxicity, providing insights into the structural activity relationships crucial for drug design (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).

Synthesis of Enaminones and Derivatives

Kumar and Vijayakumar (2018) described the synthesis of 3-substituted-4-arylquinoline derivatives, including steps to convert acetyl functions into corresponding enaminones, which are precursors to various biologically active compounds. This research could be relevant for synthesizing derivatives of the compound of interest under solvent-free conditions, enhancing efficiency and environmental friendliness (Kumar & Vijayakumar, 2018).

Potential PET Ligands

Gao et al. (2006) explored the synthesis of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives labeled with carbon-11 and fluorine-18 as potential positron emission tomography (PET) ligands for imaging brain diseases. The research into these derivatives could offer insights into the design and application of similar compounds for diagnostic imaging (Gao, Kong, Clearfield, & Zheng, 2006).

Antibacterial Activity

Research on the antibacterial activity of specific isoquinoline derivatives, such as those studied by Hassaneen et al. (2011), highlights the potential of these compounds in developing new antibacterial agents. The synthesis and reaction studies of these compounds could inform the development of derivatives with improved efficacy (Hassaneen, Hassaneen, Mohammed, & Pagni, 2011).

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-7-15(18-22-10)16(21)17-14-4-3-12-5-6-19(11(2)20)9-13(12)8-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRPMUFKKLPHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.